molecular formula C23H19N3O2S B2701780 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide CAS No. 681159-67-1

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2701780
CAS RN: 681159-67-1
M. Wt: 401.48
InChI Key: BCFWKEDFBXPSPA-UHFFFAOYSA-N
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Description

“N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound with the molecular formula C23H19N3O2 . It is related to a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazole-2-carboxamide moiety and a 1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl moiety . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 369.416 Da . More detailed physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Indole derivatives have demonstrated anti-inflammatory and analgesic activities. Our compound’s unique structure may contribute to these effects. Consider the following:

  • Anti-Inflammatory Activity : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory properties. These findings warrant further investigation .

Antiviral Potential

Indole derivatives have also been explored for their antiviral activity. Our compound might hold promise in this area:

Conclusion

Our compound, with its intriguing fusion of indole and benzothiazole moieties, holds immense promise. Researchers should explore its multifaceted biological activities to unlock its full therapeutic potential. As we continue to unravel its secrets, we may discover new ways to combat diseases and improve human health . 🌟

Future Directions

The compound and its related compounds could be further studied for their potential biological activities . They could be developed as potent inhibitors of TNF-α , which plays a pivotal role in inflammatory responses . Further optimization of these compounds could lead to the development of new therapeutic agents .

properties

IUPAC Name

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-2-3-13-26-18-12-11-16(14-7-6-8-15(20(14)18)23(26)28)24-21(27)22-25-17-9-4-5-10-19(17)29-22/h4-12H,2-3,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFWKEDFBXPSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=NC5=CC=CC=C5S4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide

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